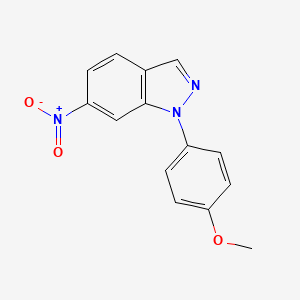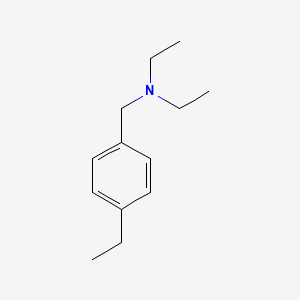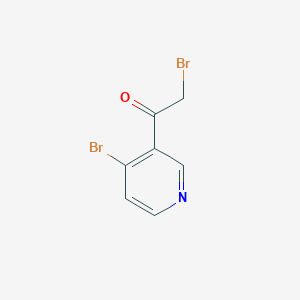
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a nitro group, and two hydroxyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and malononitrile.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 3,4-dihydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the phenyl ring, yielding (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
(2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
(2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide: Contains methoxy groups instead of hydroxyl groups, altering its electronic properties and solubility.
(2E)-2-cyano-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enamide: Contains a methoxy group in addition to hydroxyl groups, which may influence its chemical behavior.
Uniqueness
The presence of both hydroxyl and nitro groups in (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its utility in various research fields.
属性
分子式 |
C10H7N3O5 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC 名称 |
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16) |
InChI 键 |
IZXCSWDOAKESAA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)


![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)

![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)

![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)

